molecular formula C20H35NO3 B163808 N-linoleoylglycine CAS No. 2764-03-6

N-linoleoylglycine

Cat. No.: B163808
CAS No.: 2764-03-6
M. Wt: 337.5 g/mol
InChI Key: YCRHZEHWEYAHCO-HZJYTTRNSA-N
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Description

N-Linoleoylglycine (LINgly, EMA-1 (18:2)) is a lipid-amino acid conjugate comprising glycine linked to linoleic acid (18:2 ω-6) via an amide bond. It belongs to the elmiric acid (EMA) family, a class of endogenous compounds with anti-inflammatory and receptor-modulating properties . Key findings include:

  • Anti-inflammatory Activity: In murine peritonitis models, oral administration of this compound (0.3 mg/kg in safflower oil) reduced leukocyte migration and elevated levels of the pro-resolving mediator 15-deoxy-Δ¹³,¹⁴-PGJ₂ (PGJ) .
  • Receptor Activation: this compound activates the orphan G-protein coupled receptor (GPCR) GPR132 (G2A) with an EC₅₀ comparable to 9-HODE, a linoleic acid metabolite .

This dual functionality positions this compound as a promising scaffold for drug discovery, particularly in chronic inflammatory diseases.

Preparation Methods

Enzymatic Biosynthesis of N-Linoleoylglycine

Enzymatic biosynthesis represents a biologically relevant pathway for this compound production, leveraging endogenous enzymes to conjugate linoleic acid with glycine.

Role of Glycine N-Acyltransferase-Like 3 (GLYATL3)

Glycine N-acyltransferase-like 3 (GLYATL3) is the primary enzyme responsible for long-chain N-acylglycine biosynthesis . This mitochondrial enzyme catalyzes the conjugation of linoleoyl-CoA with glycine through a two-step mechanism:

  • Activation of Linoleic Acid : Linoleic acid is converted to linoleoyl-CoA via acyl-CoA synthetase, consuming ATP.

  • Glycine Conjugation : GLYATL3 transfers the linoleoyl group from CoA to glycine, forming this compound .

Key Findings :

  • siRNA knockdown of GLYATL3 in neuroblastoma cells reduced this compound levels by 60–70%, confirming its enzymatic role .

  • The reaction optimizes at physiological pH (7.4) and requires Mg²⁺ as a cofactor .

Table 1: Enzymatic Biosynthesis Parameters

ParameterValueSource
EnzymeGLYATL3
SubstratesLinoleoyl-CoA, Glycine
Reaction Time2–4 hours (in cellula)
Yield~30–40% (cell-based)

Chemical Synthesis Strategies

Chemical synthesis offers scalable and controlled routes for this compound production, with three primary methods dominating the literature.

Acyl Chloride Method (Schotten-Baumann Reaction)

The Schotten-Baumann reaction involves reacting linoleoyl chloride with glycine in a biphasic system:

  • Reagents : Linoleoyl chloride, glycine, NaOH (10%), dichloromethane.

  • Procedure :

    • Glycine is dissolved in aqueous NaOH.

    • Linoleoyl chloride in dichloromethane is added dropwise under ice-cooling.

    • The mixture is stirred at 25°C for 12 hours.

  • Workup : The organic layer is dried (Na₂SO₄), filtered, and concentrated .

Key Findings :

  • Yields range from 50–65%, with purity >90% after silica gel chromatography .

  • Side products include N,O-dilinoleoyl glycine (5–10%), requiring careful purification .

Carbodiimide-Mediated Coupling (EDC/NHS)

This method activates linoleic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):

  • Reagents : Linoleic acid, EDC, NHS, glycine, dimethylformamide (DMF).

  • Procedure :

    • Linoleic acid (1 eq) is activated with EDC (1.2 eq) and NHS (1.5 eq) in DMF at 0°C for 30 minutes.

    • Glycine (1.5 eq) is added, and the reaction is stirred at 40°C for 6 hours .

  • Workup : The product is extracted with ethyl acetate and purified via preparative TLC .

Key Findings :

  • Optimized conditions achieve 75–80% yield .

  • Excess glycine (2 eq) suppresses diacylglycine formation to <3% .

Table 2: Comparison of Chemical Synthesis Methods

MethodYieldPurityReaction TimeKey Advantage
Acyl Chloride50–65%>90%12 hoursLow cost
EDC/NHS75–80%>95%6 hoursHigh efficiency

Mixed Anhydride Method

Though less common, mixed anhydrides offer an alternative activation route:

  • Reagents : Linoleic acid, ethyl chloroformate, glycine, triethylamine.

  • Procedure :

    • Linoleic acid and triethylamine (1.1 eq) are mixed in THF at -15°C.

    • Ethyl chloroformate (1.1 eq) is added to form the mixed anhydride.

    • Glycine (1.2 eq) is introduced, and the reaction warms to 25°C for 4 hours .

  • Workup : The product is isolated via acid-base extraction .

Key Findings :

  • Yields ~60–70%, with minor epimerization (<5%) .

  • Requires stringent temperature control to avoid side reactions .

Purification and Characterization

Thin-Layer Chromatography (TLC)

Preparative TLC on silica gel (hexane:diethyl ether:acetone = 60:40:5) resolves this compound (Rf = 0.45) from unreacted glycine (Rf = 0.10) .

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with BSTFA yields trimethylsilylated this compound, detectable at m/z 342 (M⁺-57) .

Liquid Chromatography-Mass Spectrometry (LC-MS)

3-Nitrophenylhydrazine (3-NPH) derivatization enhances sensitivity, enabling quantification at 0.1–100 μM in biological samples .

Table 3: Analytical Techniques for this compound

TechniqueLODLOQMatrixReference
GC-MS0.5 μM1.5 μMCell lysate
LC-MS (3-NPH)0.1 μM0.3 μMPlasma/urine

Comparative Analysis of Methods

Scalability

  • Enzymatic : Limited by enzyme availability; suitable for small-scale research .

  • EDC/NHS : Ideal for industrial-scale production due to high yields .

Environmental Impact

  • Acyl Chloride : Generates HCl waste, requiring neutralization .

  • EDC/NHS : DMF solvent poses disposal challenges .

Chemical Reactions Analysis

Reactivity::

    Linoleoyl glycine: may undergo various chemical reactions, including:

  • Common reagents and conditions:

      Hydrolysis: Acidic or basic conditions.

      Oxidation: Oxidizing agents (e.g., potassium permanganate, ozone).

      Conjugation: Enzymes or chemical catalysts.

Major Products::
  • Hydrolysis yields linoleic acid and glycine .
  • Oxidation may lead to various oxidized derivatives of linoleic acid.

Scientific Research Applications

Anti-Inflammatory Properties

One of the primary applications of N-linoleoylglycine is its role as an anti-inflammatory agent . Research indicates that NLGly can significantly reduce leukocyte migration in various models of inflammation. In a study utilizing a mouse peritonitis model, NLGly demonstrated effective anti-inflammatory activity at doses as low as 0.3 mg/kg when administered orally in safflower oil. The compound was shown to stimulate the production of 15-deoxy-Δ13,14-PGJ2, an inflammation-resolving eicosanoid, from macrophages and macrophage-like RAW cells in vitro .

Key Findings:

  • Effective Dose : 0.3 mg/kg in mouse models.
  • Mechanism : Increases levels of anti-inflammatory eicosanoids.
  • Comparative Efficacy : Rank order of anti-inflammatory action: N-linoleoyl-D-alanine > this compound > N-arachidonylglycine .

Neurological Applications

This compound has also been implicated in several neurological processes due to its interaction with G-protein coupled receptors (GPCRs). Specifically, it activates orphan receptors such as GPR132 and GPR18, which are involved in nociception and inflammation regulation . This receptor activity suggests potential applications in pain management and neuroprotection.

Case Studies:

  • GPR132 Activation : NLGly and similar compounds were found to activate GPR132 effectively, indicating their relevance in modulating inflammatory responses in neurological contexts .
  • Endocannabinoid System Interaction : Deletion studies on cannabinoid hydrolyzing enzymes revealed that NLGly levels increased in specific brain regions, suggesting its role in modulating endocannabinoid signaling pathways .

Biosynthesis and Metabolism

Research into the biosynthesis of this compound has shown that it may serve as a metabolic precursor to other bioactive lipids. The synthesis involves conjugation of fatty acids to glycine, facilitated by enzymes such as glycine N-acyltransferases. Understanding its metabolic pathways could lead to insights into its physiological roles and therapeutic potentials .

Mechanism of Action

The exact mechanism by which linoleoyl glycine exerts its effects remains an active area of research. It likely involves interactions with receptors, enzymes, or lipid-related pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs: Anti-Inflammatory Activity

Amino Acid Substituents and Stereochemistry

The anti-inflammatory potency of linoleoyl conjugates varies significantly with the amino acid component and stereochemistry. Studies in RAW264.7 macrophages and mouse peritonitis models reveal the following rank order:

Compound Relative Activity (vs. N-Linoleoylglycine) Key Findings
N-Linoleoyl-D-alanine >1.5x Most potent analog; induces PGJ production and leukocyte inhibition .
This compound (LINgly) 1x Baseline activity; effective at 0.3 mg/kg orally .
N-Arachidonoylglycine (NAgly) ~0.8x Less stable and costlier due to arachidonic acid backbone .
N-Linoleoyl-L-alanine ~0.5x Lower activity highlights stereoselectivity of D-isomers .
N-Linoleoyl-D-phenylalanine <0.3x Minimal response, suggesting bulky side chains hinder activity .

Key Insight: D-amino acid conjugates (e.g., D-alanine) enhance anti-inflammatory effects, likely due to improved receptor binding or metabolic stability .

Fatty Acid Chain Modifications

Replacing linoleic acid (18:2) with other fatty acids alters bioactivity:

  • N-Arachidonoylglycine (20:4): While active, arachidonate derivatives are prone to oxidation and costly to synthesize .
  • N-Palmitoylglycine (16:0) : Activates GPR132 but shows weaker anti-inflammatory effects in peritonitis assays .
  • N-Oleoylglycine (18:1): Detected in Drosophila and mammalian systems but less potent than linoleoyl analogs .

Comparison in Receptor Activation (GPR132/G2A)

This compound and analogs activate GPR132, a receptor implicated in lipid signaling and immune regulation. The potency order differs from anti-inflammatory rankings:

Compound EC₅₀ (µM) Relative Potency vs. 9-HODE
N-Palmitoylglycine ~0.3 1.5x
9-HODE ~0.5 1x
This compound ~0.5 1x
N-Oleoylglycine ~1.0 0.5x

Structural Requirement : Arginine at position 203 in GPR132’s transmembrane domain 5 is critical for N-acylamide binding .

Metabolic Presence and Detection

This compound is detectable in mammalian systems but at lower abundance compared to other N-acylglycines:

  • Human Serum : Found in 84% of prostate cancer patients, though at lower levels than N-oleoylglycine (500 pmol/g vs. 0.34 pmol/g in Drosophila) .
  • Dogs with Chronic Enteritis : Fecal levels increase significantly with fiber supplementation, suggesting gut microbiota involvement .

Biological Activity

N-linoleoylglycine (NLGly) is a member of the N-acyl amino acids family, which has garnered attention for its diverse biological activities, particularly in inflammatory processes and cellular signaling. This article explores the pharmacological properties of NLGly, its mechanisms of action, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C20H35NO3
  • Molecular Weight : 345.5 g/mol
  • CAS Number : 6433346

NLGly is an N-acyl derivative of glycine, where linoleic acid is the acyl group. This structural configuration allows it to interact with various biological receptors, influencing cellular responses.

NLGly exhibits its biological effects primarily through the activation of specific G protein-coupled receptors (GPCRs), notably GPR132. Research indicates that NLGly acts as an agonist for GPR132, which is implicated in various physiological processes including inflammation, nociception, and immune responses.

Activation of GPR132

  • Agonist Activity : NLGly has been shown to activate GPR132 in both human and rodent models, with a reported pEC50pEC_{50} value of approximately 5.8 ± 0.08 in yeast assays .
  • Inhibition of Leukocyte Migration : In vivo studies using mouse models demonstrated that oral administration of NLGly significantly reduced leukocyte migration in peritonitis assays, suggesting its potential as an anti-inflammatory agent .

Anti-Inflammatory Activity

NLGly's anti-inflammatory properties are primarily attributed to its ability to stimulate the production of prostaglandins, particularly 15-deoxy-Δ12,14-PGJ2 (PGJ), from macrophages. This eicosanoid plays a crucial role in resolving inflammation .

  • Stimulation of PGJ Production : Research indicates that NLGly robustly stimulates PGJ production across a concentration range of 0.5 to 10 μM, demonstrating comparable potency to other known eicosanoid mediators .

Interaction with Other Receptors

Besides GPR132, NLGly may also interact with other receptors involved in lipid signaling pathways. These interactions can modulate various physiological responses, including pain perception and immune function.

Data Summary

The following table summarizes key pharmacological data regarding this compound:

Ligand Receptor pEC50 (n) Emax (%)
This compoundGPR1325.8 ± 0.08 (3)84 ± 6
N-palmitoylglycineGPR1326.2 ± 0.16 (7)100
9-HODEGPR1325.9 ± 0.14 (4)91 ± 8

Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

  • Peritonitis Model : In a mouse model, NLGly was administered orally, leading to a significant reduction in leukocyte migration during inflammatory responses .
  • Macrophage Activation : In vitro experiments demonstrated that NLGly stimulates macrophages to produce anti-inflammatory eicosanoids like PGJ, highlighting its role in modulating immune responses .
  • Comparative Analysis : Studies comparing different N-acylglycines revealed that while N-arachidonoyl glycine (NAGly) had higher potency in certain assays, NLGly maintained significant biological activity without compromising efficacy when reducing inflammation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing N-linoleoylglycine in biological samples?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) for high sensitivity. Validate detection limits and recovery rates using spiked matrices. In studies, this compound was detected in 84% of samples, suggesting optimized protocols are required for low-abundance analytes . Reference standards from authoritative databases (e.g., NIST Chemistry WebBook) ensure accurate spectral matching .

Q. How can researchers synthesize this compound with high purity, and what stability considerations apply?

  • Methodology : Employ solid-phase peptide synthesis (SPPS) with linoleic acid and glycine, using carbodiimide crosslinkers (e.g., EDC/HOBt). Purify via reverse-phase HPLC and confirm purity (>95%) using NMR and high-resolution MS. Stability tests under varying pH and temperature conditions are critical; linoleoyl derivatives are preferred over arachidonoyl analogs due to higher crystallinity and oxidative stability .

Q. What receptor targets are associated with this compound, and how can binding assays be designed?

  • Methodology : Focus on GPR18, an orphan GPCR. Use radioligand displacement assays (e.g., [³H]-ligand competition) or calcium flux assays in transfected HEK293 cells. Include positive controls (e.g., endogenous ligands) and validate results with siRNA knockdown or receptor antagonists .

Advanced Research Questions

Q. How do structural modifications of this compound influence its anti-inflammatory activity?

  • Methodology : Compare analogs (e.g., N-linoleoyl-D-alanine, N-linoleoyltyrosine) in vitro (NF-κB inhibition assays) and in vivo (murine inflammation models). Rank potency using IC₅₀ values and molecular docking simulations to identify critical residues (e.g., glycine’s carboxyl group for GPR18 binding) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in preclinical models?

  • Methodology : Use tracer studies with isotopic labeling (e.g., ¹⁴C-linoleate) in rodents. Collect plasma/tissue samples at timed intervals and analyze via LC-MS. Adhere to NIH guidelines for preclinical reporting, including sample size justification and blinding protocols to minimize bias .

Q. How should researchers address contradictions in this compound detection rates across studies?

  • Methodology : Conduct cross-laboratory validation using harmonized protocols. For example, discrepancies in detection rates (16–84% ) may arise from matrix effects or ionization efficiency. Include internal standards (e.g., deuterated analogs) and perform inter-lab reproducibility tests .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in complex datasets?

  • Methodology : Apply mixed-effects models to account for biological variability. Use Bonferroni correction for multiple comparisons, as seen in studies where oleoyl-linoleoyl-GPI required adjusted p-values . For dose-response curves, nonlinear regression (e.g., four-parameter logistic model) is recommended .

Q. How can mechanistic studies differentiate this compound’s direct receptor activation from downstream signaling effects?

  • Methodology : Combine genetic (CRISPR/Cas9 KO of GPR18) and pharmacological (inhibitors of downstream pathways like MAPK/NF-κB) approaches. Measure second messengers (cAMP, Ca²⁺) and transcriptomic changes via RNA-seq to dissect primary vs. secondary effects .

Q. What strategies improve the sensitivity of this compound detection in low-abundance biological matrices?

  • Methodology : Pre-concentrate samples using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Optimize LC gradients to resolve co-eluting metabolites and employ tandem MS (MRM mode) for specificity .

Q. Methodological Frameworks and Reporting

  • Experimental Reproducibility : Follow PRISMA guidelines for systematic reviews and meta-analyses when compiling data . Document all protocols in supplementary materials per Beilstein Journal standards, including raw data and instrument parameters .
  • Ethical and Feasible Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example, prioritize studies on LINgly’s stability over arachidonoyl derivatives due to cost and practicality .

Properties

IUPAC Name

2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRHZEHWEYAHCO-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334847
Record name N-Linoleoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2764-03-6
Record name N-Linoleoyl glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2764-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Linoleoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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